molecular formula C2H4N4S2 B1306208 1,2,4,5-Tetrazinane-3,6-dithione CAS No. 36239-33-5

1,2,4,5-Tetrazinane-3,6-dithione

Cat. No. B1306208
CAS RN: 36239-33-5
M. Wt: 148.22 g/mol
InChI Key: HHSAQSIIYVKIOL-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrazinane-3,6-dithione is a nitrogen-rich compound that has been the subject of various studies due to its potential applications. The compound is characterized by its tetrazine core, which is a four-nitrogen ring, and the presence of two sulfur atoms at the 3 and 6 positions. This structure is of interest in the field of materials science, particularly for its energetic properties and potential use in pharmaceuticals as antimalarial agents .

Synthesis Analysis

The synthesis of derivatives of 1,2,4,5-tetrazinane-3,6-dithione has been reported through various methods. For instance, alkylation of tetrahydro-1,2,4,5-tetrazine-3,6-dithione with iodomethane and dichloro-4-(chloromethyl)benzene, followed by oxidation, has been used to produce bis(methylthio)- and bis[[(3,4-dichlorophenyl)methyl]thio]-1,2,4,5-tetrazines. These compounds were further reacted with amines to yield 6-[(arylmethyl)thio]-1,2,4,5-tetrazin-3-amines, demonstrating the versatility of the tetrazine core in synthesizing a variety of derivatives .

Molecular Structure Analysis

The molecular structure of 1,2,4,5-tetrazinane derivatives has been elucidated using various analytical techniques. For example, the crystal structure of 6-(3,5-Dimethylpyrazol-1-yl)-3-(2,4,6-trinitroanilino)-1,2,4,5-tetrazin was determined using X-ray diffraction, revealing that it crystallizes in the P21/c space group of the monoclinic crystal system. The presence of intramolecular hydrogen bonds contributes to the stability and high melting points of these compounds .

Chemical Reactions Analysis

The reactivity of 1,2,4,5-tetrazinane-3,6-dithione derivatives has been explored in various chemical reactions. For instance, the reaction of 3,6-bis[[(3,4-dichlorophenyl)methyl]thio]-1,2,4,5-tetrazines with amines and the subsequent displacement of methylthio groups led to the formation of tetrazine-diamines. Additionally, hydrolysis and chlorination steps were employed to synthesize other derivatives, showcasing the compound's reactivity and potential for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4,5-tetrazinane-3,6-dithione derivatives have been a subject of interest due to their potential applications. These compounds exhibit high densities and good thermal stabilities, with decomposition temperatures above 220 °C. Such properties make them suitable for applications that require materials with high energy content and stability under thermal stress .

Scientific Research Applications

Synthesis and Potential Applications

1,2,4,5-Tetrazinane-3,6-dithione and its derivatives have been explored in various scientific research contexts, particularly in the synthesis of compounds with potential applications in areas like antimalarial agents and material sciences.

  • Potential Antimalarial Agents : Johnson et al. (1980) explored the synthesis of derivatives of 1,2,4,5-tetrazinane-3,6-dithione, aiming at potential antimalarial applications. They synthesized 6‐(arylthio)‐ and 6‐[(arylmethyl)thio]‐1,2,4,5‐tetrazin‐3‐amines, and n‐phenyl‐ and n‐(phenylmethyl)‐1,2,4,5‐tetrazine‐3,6‐diamines. However, these synthesized compounds displayed negligible antimalarial activity (Johnson et al., 1980).

  • Crystal Structure and Conformation : Mills et al. (2004) studied the crystal structure of 1,5-Dimethyl-1,2,4,5-tetrazinane-3,6-dione, a derivative of 1,2,4,5-tetrazinane-3,6-dithione. They noted a slight pyramidalization at the N atoms, leading to a twist boat conformation for the tetrazinane ring. This study contributes to the understanding of the structural properties of tetrazinane derivatives (Mills et al., 2004).

  • Coordination Chemistry : Kaim (2002) discussed the unique coordination chemistry of 1,2,4,5-tetrazines, which includes 3,6-disubstituted derivatives like 1,2,4,5-tetrazinane-3,6-dithione. These compounds are characterized by electron and charge transfer phenomena and the ability to bridge metal centers, making them valuable in the development of supramolecular materials (Kaim, 2002).

properties

IUPAC Name

1,2,4,5-tetrazinane-3,6-dithione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4S2/c7-1-3-5-2(8)6-4-1/h(H2,3,4,7)(H2,5,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSAQSIIYVKIOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=S)NNC(=S)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383650
Record name 1,2,4,5-Tetraazinane-3,6-dithione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4,5-Tetrazinane-3,6-dithione

CAS RN

36239-33-5
Record name 1,2,4,5-Tetraazinane-3,6-dithione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4,5-Tetrazinane-3,6-dithione

Citations

For This Compound
1
Citations
SG Tolshchina, GL Rusinov, VN Charushin - Chemistry of Heterocyclic …, 2013 - Springer
The literature data are summarized for synthetic methods and nucleophilic transformations of 1,2,4,5-tetrazines and azolo[1,2,4,5]tetrazines published predominantly from 1995 until …
Number of citations: 28 link.springer.com

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